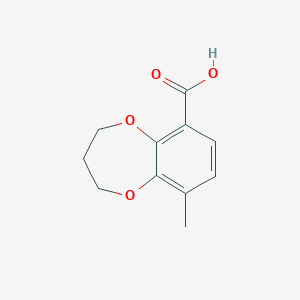
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxepine ring, which is a seven-membered ring containing two oxygen atoms. The presence of a carboxylic acid group and a methyl group further enhances its chemical properties and reactivity.
准备方法
The synthesis of 9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be achieved through several routes. One common method involves the reaction of methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate with sodium hydroxide in a mixture of methanol and tetrahydrofuran. The reaction is typically carried out at room temperature and stirred overnight to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxepine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with various molecular targets. The benzodioxepine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives used .
相似化合物的比较
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be compared with other benzodioxepine derivatives, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has two carboxylic acid groups, making it more reactive in certain chemical reactions.
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: The presence of a chlorine atom introduces different reactivity and potential biological activities.
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: This compound lacks the methyl group, which can affect its chemical and biological properties.
属性
CAS 编号 |
819800-59-4 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(11(12)13)10-9(7)14-5-2-6-15-10/h3-4H,2,5-6H2,1H3,(H,12,13) |
InChI 键 |
AGSKKUWEJDDAPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)C(=O)O)OCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



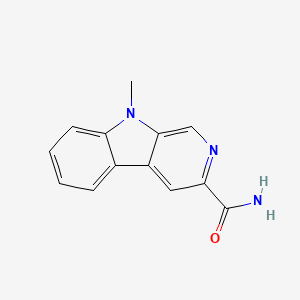
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
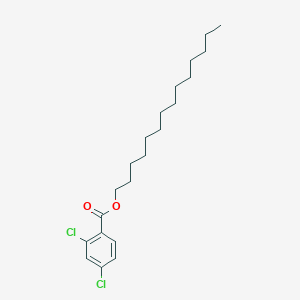
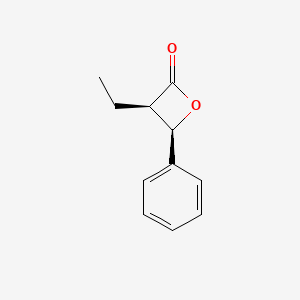
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
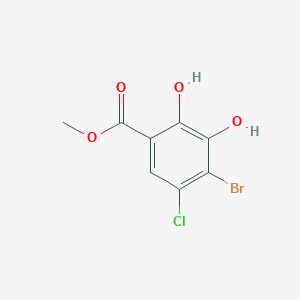
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
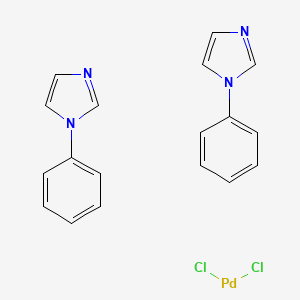
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
